(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine
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Overview
Description
Preparation Methods
The synthesis of 1-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}-3-phenylpropan-2-amine involves several steps. One common method includes the reaction of 5-amino-1-methyl-1H-indazole with pyridine-3-carboxylic acid, followed by the formation of the ether linkage with 3-phenylpropan-2-amine . The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}-3-phenylpropan-2-amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the modulation of protein kinases . In industry, it may be used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific protein kinases, such as RAC-beta serine/threonine-protein kinase and glycogen synthase kinase-3 beta . These kinases play crucial roles in various cellular processes, and their inhibition can lead to therapeutic effects in diseases like cancer . The compound interacts with the active sites of these kinases, blocking their activity and modulating downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}-3-phenylpropan-2-amine include other indazole and pyridine derivatives . For example, compounds like (2S)-1-(1H-indol-3-yl)-3-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of 1-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}-3-phenylpropan-2-amine lies in its specific combination of indazole and pyridine moieties, which contribute to its distinct chemical and biological properties .
Biological Activity
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine, also known by its CAS number 552325-73-2, is a compound with significant potential in pharmacological applications. Its molecular formula is C22H22N4O, and it has been studied for various biological activities, particularly in the context of cancer research and neuropharmacology.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Weight | 358.45 g/mol |
Purity | 98% |
CAS Number | 552325-73-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit certain kinases, including members of the AKT family, which play critical roles in cell survival and proliferation. The inhibition of AKT can lead to reduced cell growth and increased apoptosis in cancer cells, making this compound a candidate for anti-cancer therapies .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor activity. In vitro assays revealed that the compound effectively inhibited the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the downregulation of key survival pathways mediated by AKT signaling .
Neuropharmacological Effects
In addition to its antitumor properties, this compound has been investigated for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. Animal models have indicated that administration of this compound can lead to improvements in behavioral outcomes associated with depression and anxiety disorders .
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : Evaluate the efficacy of (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amines against breast cancer cell lines.
- Method : MTT assay was utilized to assess cell viability post-treatment.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against MCF7 and MDA-MB231 cell lines .
- Case Study on Behavioral Outcomes :
Properties
IUPAC Name |
1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNUQXPIQBZCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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